![molecular formula C7H4N4S B2875909 Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 18740-36-8](/img/structure/B2875909.png)
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its fused ring structure, which includes a thiophene ring, a triazole ring, and a pyrimidine ring
Mechanism of Action
Target of Action
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives are known to exhibit a wide range of biological activities . They are often used as structural analogs in the synthesis of antiviral compounds . Some derivatives have shown substantial anticancer activity, mainly against MCF-7, through their inhibitory activity against EGFR .
Mode of Action
It is known that these agents are nucleoside analogues and are considered as antimetabolites inhibiting nucleoside triphosphates in the synthesis of nucleic acids dna or rna or both .
Biochemical Pathways
It is known that the suppression of the cyclooxygenase (cox) enzymes is a key mechanism of action of some related compounds . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Pharmacokinetics
It is known that the compound’s adme properties can be influenced by various factors, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Result of Action
It is known that some derivatives have shown substantial anticancer activity, mainly against mcf-7, through their inhibitory activity against egfr .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a key process in the synthesis of such compounds, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with carbon disulfide in pyridine, followed by alkylation with alkyl halides . Another approach involves the use of β-enaminoester as a starting material, which undergoes cyclization to form the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for scale-up, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor substitution reactions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Synthesis and Properties
The synthesis of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives typically involves the cyclization of 4-hydrazinothieno[2,3-d]pyrimidines with 1,1'-carbonyldiimidazole, offering an efficient route for generating these compounds . 2-Aminothiophene-3-carboxamide derivatives serve as crucial substrates in preparing various condensed pyrimidine heterocyclic systems . Acetic anhydride is a versatile reagent for acetylations, facilitating the introduction of acetyl groups to organic substrates, which is significant in synthesizing these derivatives .
Antimicrobial Activity
This compound derivatives exhibit promising antimicrobial properties. For instance, ethyl 9-methyl-3-oxo-2,3-dihydrothis compound-8-carboxylate demonstrates high antimicrobial activity against Proteus vulgaris, comparable to Synthomycine . Additionally, some derivatives show better activity than Metronidazole against Candida albicans fungi strains . These findings suggest the potential of these compounds in combating bacterial and fungal infections.
Anti-inflammatory and Analgesic Activity
Certain 4,5-dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-2-carboxamides have been synthesized and evaluated for anti-inflammatory and analgesic activities . Studies using acute and subacute formalin-induced paw edema models, with diclofenac Na as a reference, revealed that thienotriazolopyrimidines 10a, 10c, and 11c exhibit remarkable anti-inflammatory activity and good analgesic activity with a delayed onset of action . These active compounds also demonstrate a high gastrointestinal safety level and are well-tolerated by experimental animals, indicating their potential as safer anti-inflammatory and analgesic agents .
Anticonvulsant Activity
Substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been designed and synthesized from 3-amino-2-thiophenecarboxylic acid methyl ester and screened for in vivo anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The neurotoxicity (NT) was assessed using a rotarod test, providing insights into the potential of these compounds as anticonvulsant agents .
Anticancer Research
In anticancer research, thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines have shown promise as potent anti-cancer agents . Specifically, 2-(4-bromophenyl)triazole 10b and 2-(anthracen-9-yl)triazole 10e have demonstrated excellent potency against MCF-7 cell lines (IC50 = 19.4 ± 0.22 and 14.5 ± 0.30 μM, respectively), compared to doxorubicin (IC50 = 40.0 ± 3.9 μM) . Molecular docking studies against EGFR and PI3K further support their potential as leads for developing more effective anticancer therapies .
Data Table of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity Against Proteus Vulgaris :
- Anti-inflammatory Activity in Paw Edema Models :
- Research on 4,5-dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-2-carboxamides showed that compounds 10a, 10c, and 11c possess significant anti-inflammatory activity in acute and subacute formalin-induced paw edema models . These compounds also exhibited good analgesic activity with a delayed onset of action and high GI safety levels, indicating their potential as safer alternatives to traditional anti-inflammatory drugs.
- Anticancer Activity Against MCF-7 Cell Lines :
- In anticancer research, 2-(4-bromophenyl)triazole 10b and 2-(anthracen-9-yl)triazole 10e displayed excellent potency against MCF-7 cell lines, with IC50 values of 19.4 ± 0.22 and 14.5 ± 0.30 μM, respectively, compared to doxorubicin (IC50 = 40.0 ± 3.9 μM) . This highlights their potential as effective agents against breast cancer.
Comparison with Similar Compounds
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar heterocyclic compounds, such as:
Thienopyrimidines: These compounds share a similar core structure but differ in the arrangement of the fused rings.
Pyrazolopyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are known for their anticancer and anti-inflammatory activities.
Thiazolopyrimidines: Featuring a thiazole ring fused to a pyrimidine ring, these compounds are used in the development of various pharmaceuticals.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound based on recent studies.
Synthesis of this compound
The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available precursors. Various methods have been reported for synthesizing these compounds using techniques such as refluxing with triethyl orthoformate or formic acid to facilitate the formation of the desired triazole and pyrimidine rings. The structural modifications often include substitutions at different positions to enhance biological activity .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound derivatives against various bacterial strains. For instance:
- Study Findings : A series of synthesized derivatives were evaluated against gram-positive and gram-negative bacteria. The results indicated that certain compounds exhibited significant antimicrobial activity correlated with specific structural features .
- Structure-Activity Relationship (SAR) : Analysis revealed that substitutions on the aromatic rings significantly influenced the antimicrobial potency, suggesting a relationship between molecular structure and biological function .
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have suggested that these compounds may interact with critical targets in cancer pathways such as EGFR and PI3K. These interactions could provide insights into their mechanism of action and aid in the design of more effective anticancer agents .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Case Study 1 : A derivative with a bromophenyl group showed an IC50 value of 19.4 μM against MCF-7 cells, indicating strong anticancer activity. This compound was further analyzed through molecular docking to predict its binding affinity to EGFR .
- Case Study 2 : Another study focused on synthesizing 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines and evaluating their anticonvulsant properties. The most active compound demonstrated significant efficacy in animal models .
Data Tables
Compound Structure | Activity Type | IC50 (μM) | Target/Pathway |
---|---|---|---|
10b | Anticancer | 19.4 ± 0.22 | MCF-7 |
10e | Anticancer | 14.5 ± 0.30 | MCF-7 |
5-(4-bromophenoxy) | Anticonvulsant | Effective at 100 mg/kg | MES Model |
Properties
IUPAC Name |
10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c1-2-12-7-5(1)6-10-9-4-11(6)3-8-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMQZXZECLOKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3=NN=CN3C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.